molecular formula C8H7N3O2 B14725911 2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol CAS No. 6479-26-1

2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol

Cat. No.: B14725911
CAS No.: 6479-26-1
M. Wt: 177.16 g/mol
InChI Key: WQXRHHGJEKOOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxalines.

Scientific Research Applications

2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure but lacking the imino and oxo groups.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.

    6-Nitroquinoxaline: A nitro-substituted quinoxaline with different biological activities.

Uniqueness

2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its imino and oxo groups can participate in various interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

6479-26-1

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1,4-dioxidoquinoxaline-1,4-diium-2-amine

InChI

InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2

InChI Key

WQXRHHGJEKOOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.